trichlororuthenium;trihydrate
Description
Historical Perspectives and Early Synthetic Developments of Hydrated Ruthenium(III) Chloride
The history of ruthenium, one of the platinum group metals, dates back to 1844 when it was discovered by Karl Ernst Claus. wikipedia.org However, the widespread use of ruthenium compounds in chemistry, particularly "hydrated ruthenium trichloride (B1173362)," gained momentum much later. taylorandfrancis.com The common industrial production method for hydrated ruthenium trichloride involves dissolving ruthenium tetroxide (RuO₄) in aqueous hydrochloric acid followed by evaporation. taylorandfrancis.com This process yields a nearly black, reflective solid that is soluble in a variety of solvents, a key property that enhances its reactivity and utility as a starting material. taylorandfrancis.com
Early synthetic work with anhydrous ruthenium(III) chloride often involved the direct chlorination of powdered ruthenium metal at high temperatures. wikipedia.org An original synthesis method included conducting the chlorination in the presence of carbon monoxide; the resulting product was carried by the gas stream and crystallized upon cooling. wikipedia.orgchemeurope.com Anhydrous ruthenium(III) chloride exists in two polymorphs: the black α-form and the dark brown, metastable β-form. wikipedia.orgchemeurope.com The β-form irreversibly converts to the α-form at temperatures between 450–600 °C. wikipedia.orgchemeurope.com
Foundational Role as a Versatile Precursor in Inorganic and Organometallic Ruthenium Chemistry
The true value of ruthenium(III) chloride trihydrate lies in its role as a precursor to a multitude of inorganic and organometallic ruthenium complexes. wikipedia.orgchemeurope.com The ability of ruthenium to exist in multiple stable oxidation states, particularly Ru(II), Ru(III), and Ru(IV), is a key factor in the diverse chemistry of its compounds. wikipedia.orgchemeurope.com
In inorganic chemistry , ruthenium(III) chloride trihydrate is the starting point for synthesizing hundreds of coordination compounds. wikipedia.orgchemeurope.com A landmark achievement in coordination chemistry was the synthesis of the first dinitrogen complex, [Ru(NH₃)₅(N₂)]X₂ (where X is an anion), by Allen and Senoff in 1965. taylorandfrancis.com This groundbreaking discovery was accomplished by treating hydrated ruthenium trichloride with hydrazine. taylorandfrancis.com The compound is also used to create ruthenium-based catalysts for various organic transformations. chemimpex.com For instance, it can be used to prepare catalysts for the oxidation of thioethers to sulfones and the hydrolysis of nitriles. sigmaaldrich.com
In organometallic chemistry , ruthenium(III) chloride trihydrate is indispensable for the synthesis of a wide range of catalysts. It is a precursor for catalysts used in alkene metathesis, a field of such importance that it led to a Nobel Prize in Chemistry for Grubbs in 2005. taylorandfrancis.com It is also used to prepare catalysts for enantioselective hydrogenation reactions, another Nobel Prize-winning area of research pioneered by Ryoji Noyori in 2001. taylorandfrancis.com
The reaction of ruthenium(III) chloride with carbon monoxide can lead to various derivatives, including RuHCl(CO)(PPh₃)₃ and Ru(CO)₂(PPh₃)₃. wikipedia.org Furthermore, heating solutions of ruthenium trichloride in alcohols with triphenylphosphine (B44618) yields tris(triphenylphosphine)ruthenium dichloride (RuCl₂(PPh₃)₃), a versatile catalyst and precursor. wikipedia.org
The following table provides a summary of some key reactions where ruthenium(III) chloride trihydrate serves as a precursor:
| Precursor | Reagents | Product(s) | Application Area |
| RuCl₃·xH₂O | PPh₃ | RuCl₂(PPh₃)₃, OPPh₃, H₂O, HCl | Catalysis |
| RuCl₃·xH₂O | Acetic Acid | Diruthenium tetraacetate chloride | Mixed Valence Polymers |
| RuCl₃·xH₂O | 1,3- or 1,4-cyclohexadiene | [RuCl₂(C₆H₆)]₂ | Organometallic Synthesis |
| RuCl₃·xH₂O | C₅H₈O₂ | Ru(C₅H₇O₂)₃, H₂O, HCl | Coordination Chemistry |
| RuCl₃·xH₂O | Hydrazine | [Ru(NH₃)₅(N₂)]X₂ | Dinitrogen Complexes |
Properties
Molecular Formula |
Cl9H6O3Ru3 |
|---|---|
Molecular Weight |
676.3 g/mol |
IUPAC Name |
trichlororuthenium;trihydrate |
InChI |
InChI=1S/9ClH.3H2O.3Ru/h9*1H;3*1H2;;;/q;;;;;;;;;;;;3*+3/p-9 |
InChI Key |
BBTSUMTYLMWTRX-UHFFFAOYSA-E |
Canonical SMILES |
O.O.O.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Ruthenium Iii Chloride Trihydrate
Industrial Production Processes for Hydrated Ruthenium(III) Chloride
Industrial methods for producing hydrated ruthenium(III) chloride are focused on efficiency, scalability, and cost-effectiveness, often starting from ruthenium-containing raw materials.
Dissolution of Ruthenium Oxides in Hydrochloric Acid Followed by Recrystallization
A common route to hydrated ruthenium(III) chloride involves the use of ruthenium oxides as an intermediate. Hydrous ruthenium oxides can be synthesized through the hydrolysis and oxidation of a ruthenium chloride solution. researchgate.net These oxides are then dissolved in hydrochloric acid. researchgate.netgoogleapis.com
The process generally involves heating a mixture of ruthenium oxide (such as RuO₂) with concentrated hydrochloric acid. googleapis.comgoogle.com The resulting solution, containing chlororuthenic acid or other ruthenium-chloro complexes, is then carefully evaporated to concentrate the solution, leading to the crystallization of dark brown RuCl₃·nH₂O upon cooling. researchgate.netguidechem.com The evaporation temperature is typically controlled, for instance between 90-100°C, to favor the formation of the desired β-form of ruthenium trichloride (B1173362). google.com
A purification step may be included where the raw solution is passed through a cation exchanger to remove impurities before the final crystallization. google.com
Alkali Fusion-Oxidative Distillation-Hydrochloric Acid Absorption Route
This is a typical and established industrial method for preparing Ruthenium(III) chloride from ruthenium powder or other ruthenium-containing materials. guidechem.com The process involves several key stages:
Alkali Fusion: Ruthenium powder is mixed with a solid alkali, such as sodium hydroxide (B78521) (NaOH), and a solid oxidant, like sodium peroxide (Na₂O₂) or sodium nitrate (B79036) (NaNO₃). This mixture is heated in a crucible (often made of nickel or iron) to melt and react, converting the ruthenium into a water-soluble ruthenate (e.g., Na₂RuO₄). guidechem.comgoogleapis.comchemicalbook.com
Oxidative Distillation: The cooled, solidified melt is leached with water. The resulting solution is transferred to a reaction kettle where it undergoes oxidative distillation. This is achieved by introducing chlorine gas or adding reagents like sodium chlorate (B79027) and sulfuric acid, which oxidize the ruthenate to volatile ruthenium tetroxide (RuO₄). guidechem.comgoogleapis.comgoogle.com
Hydrochloric Acid Absorption: The gaseous ruthenium tetroxide is then passed through and absorbed by a hydrochloric acid solution. The RuO₄ is reduced in the acidic medium to form a solution of ruthenium(III) chloride. guidechem.comgoogleapis.comgoogle.com
Crystallization: The final solution is heated and concentrated by evaporation. As the solution becomes saturated, dark brown crystals of hydrated ruthenium(III) chloride (RuCl₃·nH₂O) precipitate. guidechem.com
This multi-step process is effective for handling various ruthenium-containing starting materials and achieving a high yield of the final product. google.com
| Step | Reagents/Conditions | Intermediate/Product |
| Alkali Fusion | Ruthenium powder, NaOH, Na₂O₂/KNO₃, High Temperature | Sodium Ruthenate (Na₂RuO₄) |
| Leaching | Water | Aqueous Sodium Ruthenate solution |
| Oxidative Distillation | Chlorine gas or Sodium chlorate/Sulfuric acid | Ruthenium Tetroxide (RuO₄) gas |
| Absorption | Hydrochloric Acid | Ruthenium(III) Chloride solution |
| Crystallization | Heating/Evaporation (90-100°C) | Ruthenium(III) Chloride Trihydrate crystals |
Table 1. Key Stages of the Alkali Fusion-Oxidative Distillation-Hydrochloric Acid Absorption Route. guidechem.comgoogle.com
High-Temperature Chlorination Smelting of Metal Ruthenium Powder with Sodium Chloride
This method involves the direct reaction of ruthenium metal with chlorine gas at elevated temperatures, often in the presence of sodium chloride (NaCl). The chlorination of ruthenium powder in a mixture with NaCl occurs between 450-580°C. iaea.org In this process, the formation of a sodium hexachlororuthenate(IV) (Na₂RuCl₆) intermediate is a key step. iaea.org
Above approximately 610-630°C, the process can lead to the formation of α-RuCl₃. iaea.org The direct chlorination of ruthenium metal powder is also used to produce anhydrous RuCl₃, typically at temperatures around 700°C. riyngroup.com While direct chlorination is straightforward, it can be inefficient with long reaction times, making it less common for large-scale industrial production of the hydrated form compared to the distillation route. guidechem.com
| Temperature Range (°C) | Reactants | Key Product/Intermediate |
| 430-510 | Ru powder, Cl₂ | β-RuCl₃ (solid), RuCl₄ (gas) |
| 450-580 | Ru powder, NaCl, Cl₂ | Na₂RuCl₆ |
| > 580 | Ru powder, Cl₂ | α-RuCl₃ |
| ~700 | Ru powder, Cl₂ | Anhydrous RuCl₃ |
Table 2. Products of High-Temperature Chlorination of Ruthenium. iaea.orgriyngroup.com
Laboratory-Scale Preparation Techniques for Hydrated Ruthenium(III) Chloride
In a laboratory setting, hydrated ruthenium(III) chloride is often prepared through methods that offer high purity and control, even if they are not scaled for industrial output.
Direct Chlorination of Ruthenium Metal and Subsequent Hydration
Anhydrous ruthenium(III) chloride is commonly prepared by the direct chlorination of ruthenium metal powder at high temperatures (e.g., 700°C). wikipedia.orgriyngroup.com The resulting anhydrous RuCl₃, which is insoluble in water, can then be processed to form the hydrated, water-soluble version, although this is less direct than methods starting in aqueous media. wikipedia.org The initial chlorination can yield different polymorphs, such as the black α-form or the dark brown metastable β-form, depending on the conditions. wikipedia.org
Reaction of Ruthenium Hydroxide with Hydrochloric Acid
A straightforward and common laboratory method involves the reaction of ruthenium(III) hydroxide with hydrochloric acid. riyngroup.com Ruthenium hydroxide, a black precipitate, can be generated from an aqueous solution of a ruthenium salt. guidechem.com This hydroxide is then dissolved in hydrochloric acid. The resulting solution is subsequently evaporated to dryness to yield the trihydrate form of ruthenium(III) chloride. riyngroup.com This method provides a clear and direct path to the desired hydrated product from an accessible ruthenium precursor.
Reduction of Ruthenium(VIII) Oxide in Hydrochloric Acid Solution
The synthesis of Ruthenium(III) chloride trihydrate can be achieved through the chemical reduction of Ruthenium(VIII) oxide (RuO₄), also known as ruthenium tetroxide. This process involves the absorption of gaseous ruthenium tetroxide into a hydrochloric acid (HCl) solution. beilstein-journals.org The highly volatile and reactive RuO₄ is reduced by the hydrochloric acid, leading to the formation of a solution containing ruthenium chloride species. rsc.orgbiosynth.com
This reduction is a key step in the purification of ruthenium from other platinum group metals, particularly osmium. biosynth.com After separating volatile RuO₄ from osmium tetroxide (OsO₄) by distillation, the RuO₄ is passed through hydrochloric acid. The strong reducing environment of the HCl solution converts the ruthenium from its +8 oxidation state in RuO₄ to the more stable +3 oxidation state in the form of ruthenium(III) chloride. biosynth.com
The resulting product is a solution of ruthenium chloride in hydrochloric acid. beilstein-journals.org Evaporation of this solution allows for the crystallization of the hydrated form of Ruthenium(III) chloride, typically the trihydrate (RuCl₃·3H₂O). researchgate.net The concentration of the final solution can vary, with some refining operations yielding solutions with a concentration of 350-400 g of Ruthenium per liter. beilstein-journals.org
Table 1: Reaction Components for the Reduction of Ruthenium(VIII) Oxide
| Reactant | Formula/State | Role |
|---|---|---|
| Ruthenium(VIII) Oxide | RuO₄ (gaseous) | Ruthenium Source (Oxidizing Agent) |
| Hydrochloric Acid | HCl (aqueous) | Reducing Agent & Solvent |
| Product | Formula/State | Description |
| Ruthenium(III) Chloride | RuCl₃ (in aqueous HCl solution) | Primary Product |
| Water | H₂O (liquid) | Byproduct |
Preparation from Ruthenium Bromide and Silver Chloride
Ruthenium(III) chloride can also be prepared via a halide exchange reaction starting from Ruthenium(III) bromide (RuBr₃). This synthetic route relies on the differential solubility of silver halides. The reaction is typically carried out by treating a solution of Ruthenium(III) bromide with a source of chloride ions, such as Silver Chloride (AgCl).
The general principle involves reacting RuBr₃ with three equivalents of AgCl in a suitable solvent. The chloride ions from AgCl displace the bromide ions coordinated to the ruthenium center. This exchange is driven to completion by the precipitation of the highly insoluble Silver Bromide (AgBr) from the reaction mixture.
Reaction: RuBr₃(aq) + 3AgCl(s) → RuCl₃(aq) + 3AgBr(s)↓
After the reaction, the solid silver bromide precipitate is removed by filtration. The remaining filtrate contains the aqueous Ruthenium(III) chloride. Subsequent evaporation and crystallization of the filtrate yield the solid hydrated Ruthenium(III) chloride. While halide exchange reactions are well-documented for various ruthenium complexes, allowing for the tuning of the catalyst's properties, specific research findings for this exact transformation are not extensively detailed in the provided context. beilstein-journals.orgmdpi.com
Table 2: Components for Halide Exchange Synthesis
| Reactant | Formula/State | Role |
|---|---|---|
| Ruthenium(III) Bromide | RuBr₃ (aqueous) | Ruthenium Source |
| Silver Chloride | AgCl (solid) | Chloride Source |
| Product | Formula/State | Description |
| Ruthenium(III) Chloride | RuCl₃ (aqueous) | Desired Product |
Coordination Chemistry of Ruthenium Iii Chloride Trihydrate
Ligand Exchange Reactions and Mechanistic Pathways in Ruthenium(III) Systems
The substitution of ligands in octahedral ruthenium(III) complexes, such as those derived from trichlororuthenium;trihydrate, can proceed through several mechanistic pathways. These pathways are primarily categorized as dissociative (D), associative (A), and interchange (I) mechanisms. researchgate.net The operative mechanism is influenced by a variety of factors, including the nature of the metal center, the leaving group, the entering ligand, and the solvent.
Dissociative (D) Mechanisms in Octahedral Ruthenium Complexes
In a dissociative mechanism, the rate-determining step involves the cleavage of the bond between the ruthenium center and the leaving group, forming a five-coordinate intermediate. This is then followed by the rapid coordination of the entering ligand. britannica.comdalalinstitute.com This pathway is typical for many octahedral complexes. britannica.com Evidence for a dissociative mechanism includes a reaction rate that is largely independent of the concentration of the entering ligand and an increase in reaction rate with increasing steric crowding on the reactant complex. kccollege.ac.in For example, the replacement of the aqua ligand in [Ru(NH₃)₅(OH₂)]²⁺ by various ligands follows a rate law that is only slightly dependent on the identity of the incoming ligand, suggesting a dissociative pathway. rsc.org
Associative (A) Mechanisms in Ruthenium Coordination
The associative mechanism is characterized by the initial formation of a seven-coordinate intermediate through the addition of the entering ligand to the ruthenium complex. acs.org The subsequent departure of the leaving group is the slower, rate-determining step. This mechanism is favored in systems where the metal center can accommodate an increased coordination number. For some ruthenium(II) arene complexes, an associative mechanism has been proposed for ligand substitution reactions. researchgate.net Negative activation entropies often support a more ordered transition state, which is consistent with an associative pathway. researchgate.net
Interchange (I) Mechanisms (Concerted Reactions)
The interchange mechanism is a concerted process where the bond to the entering ligand is formed concurrently with the breaking of the bond to the leaving group, without the formation of a distinct intermediate. libretexts.org This mechanism can be further classified as either associative-interchange (Ia) or dissociative-interchange (Id), depending on the degree of bond formation with the entering ligand and bond cleavage with the leaving group in the transition state. libretexts.org Many ligand substitution reactions in octahedral complexes are believed to proceed via an interchange mechanism. dalalinstitute.com For instance, density functional theory calculations suggest that the aquation of certain "piano-stool" ruthenium(II) arene complexes occurs through a concerted ligand interchange mechanism. nih.gov The ligand exchange reaction [Ru(NH₃)₄(Cl)(L)]²⁺(aq) + H₂O → [Ru(NH₃)₄(H₂O)(L)]³⁺(aq) + Cl⁻(aq) (where L is NH₃ or pyridine) has been shown to proceed through a dissociative-interchange (Id) mechanism. nih.gov
Factors Influencing Ligand Lability and Substitution Rates in Ru(III) Species
Several factors influence the lability of ligands and the rates of substitution reactions in ruthenium(III) species:
Nature of the Ligands: The electronic properties of the ligands attached to the ruthenium center play a crucial role. For instance, the lability of ligands in [Ru(bpy)Cl₃(L)] complexes was found to follow the order MeOH = 4,4′-bpy > Cl⁻ > PPh₃ in acetonitrile (B52724) solution. researchgate.net The basicity of the ligand trans to the leaving group can also have a significant impact on the activation energy of the reaction. nih.gov
Steric Effects: Increased steric hindrance at the metal center can accelerate dissociative ligand substitution by relieving steric strain in the transition state. kccollege.ac.in
Solvent Effects: The coordinating ability of the solvent can influence reaction rates and even the reaction pathway. For example, in acetonitrile solutions, ligands in some ruthenium(III) bipyridine complexes can be exchanged with solvent molecules. researchgate.net
Synthesis and Characterization of Ruthenium(III) Coordination Complexes from this compound
This compound is a versatile starting material for the synthesis of a wide range of ruthenium(III) coordination complexes, particularly with nitrogen-donor ligands. These ligands, which include polypyridyls, ammines, and others, form stable complexes with ruthenium(III) and are integral to the development of catalysts, and materials with interesting photophysical and electrochemical properties.
Complexes with Nitrogen-Donor Ligands (e.g., polypyridyl, ammine, bipyridine, terpyridine, bpea)
A variety of nitrogen-donor ligands have been successfully used to synthesize ruthenium(III) complexes from this compound. The choice of ligand and reaction conditions allows for the tuning of the resulting complex's properties.
Polypyridyl Ligands: These ligands, such as bipyridine and terpyridine, are known for forming robust complexes with ruthenium. The synthesis of [Ru(tpy)Cl₃] (where tpy is terpyridine) is achieved by reacting ruthenium trichloride (B1173362) with terpyridine in ethanol (B145695) or DMF. wikipedia.org Similarly, mononuclear and binuclear ruthenium(III) polypyridyl complexes have been synthesized using 2,6-bis(2'-benzimidazyl)-pyridine. The reaction of RuCl₃·3H₂O with 2,2'-bipyridine (B1663995) in a 1.0 M HCl solution can be used to prepare the precursor complex Ru(bpy)Cl₄. uark.edu
Ammine Ligands: Ruthenium(III) ammine complexes are classic examples of coordination compounds. The complex [Ru(NH₃)₅Cl]Cl₂ can be used as a starting material for the synthesis of mixed-ligand ruthenium(III) complexes by reacting it with α-N-heterocyclic mono- and di-carboxylic acids. researchgate.net
Bipyridine and Terpyridine Ligands: Ruthenium(III) complexes with bipyridine and terpyridine ligands have been extensively studied. For example, complexes of the type [Ru(L¹)Cl₄]⁻ (where L¹ is 2,2′-bipyridine or 4,4′-dicarboxylic acid-2,2′-bipyridine) and [Ru(bpy)Cl₃(L²)] (where L² is methanol (B129727), triphenylphosphine (B44618), 4,4′-bipyridine, or acetonitrile) have been synthesized and characterized. researchgate.net Stepwise synthesis starting from Ru(trpy)Cl₃ allows for the preparation of a series of [Ru(trpy)(L)(X)]ⁿ⁺ complexes with different ancillary ligands. acs.org
BPEA Ligand: The tridentate ligand N,N-bis(2-pyridyl)ethylamine (bpea) has been used to synthesize a family of ruthenium complexes. An isomeric pair of fac- and mer-[RuCl₃(bpea)] can be synthesized from RuCl₃·nH₂O in a water-ethanol solution. oup.comresearchgate.net Further reaction of the fac-isomer can yield other complexes like fac-Ru(CH₃CN)₃(bpea)₂. oup.comresearchgate.net
Table 1: Examples of Ruthenium(III) Complexes Synthesized from this compound and Nitrogen-Donor Ligands
| Precursor | Ligand(s) | Resulting Complex | Reference(s) |
| RuCl₃·3H₂O | Terpyridine (tpy) | [Ru(tpy)Cl₃] | wikipedia.org |
| RuCl₃·3H₂O | 2,2'-Bipyridine (bpy) | [Ru(bpy)Cl₄] | uark.edu |
| RuCl₃·nH₂O | N,N-bis(2-pyridyl)ethylamine (bpea) | fac- and mer-[RuCl₃(bpea)] | oup.comresearchgate.net |
| [Ru(NH₃)₅Cl]Cl₂ | α-N-heterocyclic carboxylic acids | Mixed-ligand Ru(III) complexes | researchgate.net |
| Ru(trpy)Cl₃ | 2,2'-Dipyridylamine | [Ru(trpy)(L)(X)]ⁿ⁺ | acs.org |
Catalytic Applications of Ruthenium Iii Chloride Trihydrate and Its Derivatives
Homogeneous Catalysis Mediated by Ruthenium(III) Chloride Trihydrate Complexes
Complexes derived from ruthenium(III) chloride trihydrate are pivotal in homogeneous catalysis, facilitating numerous organic reactions with high efficiency and selectivity. This salt serves as a convenient starting material for synthesizing catalytically active ruthenium species directly within the reaction mixture. colonialmetals.comnih.gov
Ruthenium(III) chloride trihydrate is an effective precursor for catalysts used in the hydroamidation of terminal alkynes, a process that provides an atom-economical route to enamides. smolecule.com A practical and efficient catalytic system can be generated in situ from the readily available and inexpensive ruthenium(III) chloride hydrate (B1144303), along with co-catalysts such as tri-n-butylphosphine, 4-(dimethylamino)pyridine (DMAP), and potassium carbonate. researchgate.netresearchgate.netrptu.de This system replaces more expensive and sensitive precursors like bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). researchgate.net
This catalytic protocol effectively promotes the addition of various nitrogen-based nucleophiles, including secondary amides, lactams, and carbamates, to terminal alkynes. researchgate.netresearchgate.net The reaction proceeds with high regio- and stereoselectivity, yielding (E)-anti-Markovnikov enamides as the major products. researchgate.net The scope of this method is broad, accommodating a wide range of functionalized terminal alkynes (both aliphatic and aromatic) and N-nucleophiles, leading to the synthesis of valuable functionalized enamide derivatives. researchgate.netresearchgate.netrptu.de
Table 1: Ruthenium-Catalyzed Hydroamidation of 1-Hexyne with Various Amides
| Entry | N-Nucleophile | Product | Yield (%) |
| 1 | Pyrrolidin-2-one | (E)-1-(Hex-1-en-1-yl)pyrrolidin-2-one | 91 |
| 2 | Piperidin-2-one | (E)-1-(Hex-1-en-1-yl)piperidin-2-one | 88 |
| 3 | Azepan-2-one | (E)-1-(Hex-1-en-1-yl)azepan-2-one | 93 |
| 4 | Oxazolidin-2-one | (E)-3-(Hex-1-en-1-yl)oxazolidin-2-one | 85 |
| 5 | Acetamide | (E)-N-(Hex-1-en-1-yl)acetamide | 70 |
This table is generated based on findings reported in research on the hydroamidation of terminal alkynes. rptu.de
Ruthenium(III) chloride has proven to be an effective catalyst for the acylation of a wide variety of alcohols, phenols, and thiols. riyngroup.comoakwoodchemical.comsigmaaldrich.com This transformation can be carried out under mild, room-temperature conditions. riyngroup.comnih.gov One significant advancement in this area is the use of an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), as the reaction medium. nih.govnih.gov
The use of [bmim][PF₆] as a solvent not only facilitates the reaction but also allows for the simple recovery and recycling of the ruthenium catalyst and the ionic liquid for at least ten cycles without significant loss of activity. nih.govnih.gov This addresses the common problem of expensive homogeneous catalyst reuse and avoids the use of volatile and toxic organic solvents like acetonitrile (B52724). nih.gov The system is effective for a broad range of substrates, including sterically hindered ones like 2,6-dimethylphenol, which undergo smooth acylation in excellent yields. nih.gov
Table 2: RuCl₃-Catalyzed Acylation of Various Substrates in [bmim][PF₆]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 0.2 | 98 |
| 2 | 1-Octanol | 0.5 | 95 |
| 3 | Cyclohexanol | 1.0 | 92 |
| 4 | Phenol | 0.1 | 99 |
| 5 | 4-Methoxyphenol | 0.1 | 98 |
| 6 | 2,6-Dimethylphenol | 2.0 | 90 |
| 7 | Thiophenol | 0.2 | 96 |
| 8 | 1-Dodecanethiol | 0.5 | 94 |
Reaction Conditions: Substrate (1 mmol), Acetic Anhydride (1.2 equiv), RuCl₃ (5 mol%) in [bmim][PF₆] (1.5 mL) at 40 °C. Yields refer to isolated products. nih.gov
Ruthenium(III) chloride is a precursor for potent oxidizing catalysts capable of mediating challenging transformations, including the hydroxylation of unactivated C-H bonds and the selective oxidation of polycyclic aromatic hydrocarbons. oakwoodchemical.com
C-H Hydroxylation of Unactivated Tertiary Carbon-Hydrogen Bonds
A catalytic system combining ruthenium(III) chloride (RuCl₃) and pyridine (B92270) with potassium bromate (B103136) (KBrO₃) as the stoichiometric oxidant can efficiently hydroxylate unactivated tertiary C-H bonds. nih.govbohrium.comacs.org This method is notable for its ability to function on substrates containing various polar functional groups, such as esters, epoxides, sulfones, carbamates, and sulfamates, producing the corresponding alcohols in yields that generally surpass 50%. nih.govbohrium.com The reaction is operationally simple and demonstrates good selectivity for tertiary C-H centers. bohrium.com The addition of pyridine to the RuCl₃/KBrO₃ system leads to a significant improvement in the catalyst's ability to perform these hydroxylations on complex, functionalized substrates. stanford.edu Further research has shown that related ruthenium complexes can also catalyze these reactions effectively. acs.org
Table 3: RuCl₃-Catalyzed Hydroxylation of Unactivated Tertiary C-H Bonds
| Entry | Substrate | Product | Yield (%) |
| 1 | Adamantane (B196018) Ester | Tertiary Alcohol Derivative | 75 |
| 2 | Sclareolide | Hydroxylated Sclareolide | 60 |
| 3 | Dihydro-pimaric acid derivative | Hydroxylated derivative | 55 |
| 4 | Carbamate-protected amino ester | Hydroxylated amino ester | 81 |
This table synthesizes data from studies on the hydroxylation of complex molecules using ruthenium-based catalysts. nih.govbohrium.comacs.org
Pyrene (B120774) Oxidation
Ruthenium(III) chloride also catalyzes the oxidation of polycyclic aromatic hydrocarbons like pyrene. riyngroup.com In conjunction with sodium periodate (B1199274) (NaIO₄) as the oxidant, RuCl₃ facilitates the oxidation of pyrene and its 2,7-disubstituted derivatives under very mild conditions. nih.govresearchgate.net A key feature of this method is the ability to control the extent of oxidation by varying the reaction conditions. nih.govresearchgate.net The oxidation can be directed to occur exclusively at the 4- and 5-positions to yield pyrene-4,5-diones, or it can proceed further to the 4-, 5-, 9-, and 10-positions to form pyrene-4,5,9,10-tetraones by adjusting the amount of the oxidant and the reaction temperature. nih.govresearchgate.net
Table 4: Controlled Oxidation of Pyrene using RuCl₃/NaIO₄
| Substrate | Oxidant Equivalents | Temperature | Product |
| Pyrene | Low | Room Temperature | Pyrene-4,5-dione |
| Pyrene | High | Elevated Temperature | Pyrene-4,5,9,10-tetraone |
This table illustrates the controllable selectivity in pyrene oxidation based on reported findings. nih.govresearchgate.net
Ruthenium(III) chloride trihydrate serves as a catalyst for the selective hydrogenation of unsaturated aldehydes. oakwoodchemical.combiomall.inscientificlabs.co.ukottokemi.com It is particularly effective in transfer hydrogenation reactions, where a hydrogen donor molecule is used instead of gaseous hydrogen. A simple and chemoselective method involves using an Amberlite® resin-supported formate (B1220265) as a stable hydrogen donor in the presence of catalytic amounts of RuCl₃·3H₂O. d-nb.info
This system demonstrates high chemoselectivity, efficiently reducing aromatic aldehydes to their corresponding alcohols while leaving other reducible groups, such as aryl ketones and various functional groups on the aromatic ring, unaffected. d-nb.info This selectivity makes RuCl₃-catalyzed transfer hydrogenation a valuable tool in organic synthesis for the targeted reduction of aldehydes in complex molecules. d-nb.info
Table 5: Chemoselective Reduction of Aryl Aldehydes using Resin-Formate and Catalytic RuCl₃·3H₂O
| Entry | Substrate | Time (h) | Conversion (%) |
| 1 | 4-Methoxybenzaldehyde | 1 | >98 |
| 2 | 4-Chlorobenzaldehyde | 1.5 | >98 |
| 3 | 4-Nitrobenzaldehyde | 1.5 | >98 |
| 4 | Vanillin | 2 | >98 |
| 5 | 1-Naphthaldehyde | 8 | 95 |
| 6 | 4-Acetylbenzaldehyde | 10 | 95 (aldehyde reduced) |
Reaction Conditions: Aldehyde (1 mmol), Resin-Formate, RuCl₃·3H₂O (2.5 mol%) in DMF at 80 °C. d-nb.info
In the industrial production of acetic acid via methanol (B129727) carbonylation, particularly in iridium-catalyzed processes like the Cativa process, ruthenium compounds, including ruthenium(III) chloride trihydrate, act as crucial promoters. google.comgoogleapis.com While RuCl₃ itself does not show catalytic activity for methanol carbonylation, it significantly enhances the performance of the primary rhodium or iridium catalyst. mdpi.com
Table 6: Effect of Ruthenium Promoter on Methanol Carbonylation
| Catalyst System | Acetic Acid Yield (%) | Stability |
| Rh(I) only | Lower | Precipitation of RhI₃ observed |
| Rh(I)/Ru(III) | 96.0 | No precipitate formed, better stability |
This table compares the catalytic performance for methanol carbonylation, highlighting the stabilizing and rate-enhancing role of the ruthenium promoter. mdpi.com
Organic Synthesis Transformations
Olefin Metathesis Polymerization (ROMP) of Cyclic Olefins
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for the synthesis of functional polymers from cyclic olefins. researchgate.net While various transition metal complexes catalyze ROMP, ruthenium-based catalysts, often derived from ruthenium(III) chloride trihydrate, are particularly advantageous due to their tolerance of various functional groups and their ability to be used in less stringent reaction conditions, including in the presence of water or alcohols. ncsu.edu
The [RuCl₃(PCy₃)₂] complex, for instance, has demonstrated high reactivity in the ROMP of norbornadiene (NBD), leading to quantitative yields of polyNBD almost instantaneously at room temperature. rsc.org The polymerization of norbornene (NBE) using this catalyst system is also effective, proceeding well at 50 °C. rsc.org Research has also explored the use of ruthenium catalysts for the ROMP of low-strain cyclic olefins and functionalized derivatives of norbornene and cyclooctene. rsc.org New catalyst systems based on [(arene)RuCl₂phosphine] complexes, activated by trimethylsilyldiazomethane, have shown significant activity in these polymerizations. rsc.org
The development of well-defined ruthenium catalysts has enabled equilibrium ROMP, a process that allows for the synthesis of durable and recyclable elastomers. researchgate.net This is particularly relevant for producing materials like trans-polypentenamer, which has properties comparable to natural rubber. researchgate.net
Table 1: Ruthenium-Catalyzed ROMP of Norbornene and Norbornadiene
| Monomer | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| Norbornadiene (NBD) | [RuCl₃(PCy₃)₂] / EDA | 25 | Quantitative | rsc.org |
| Norbornene (NBE) | [RuCl₃(PCy₃)₂] / EDA | 50 | 95 | rsc.org |
Synthesis of 2-ethyl-3-methylquinolines from Primary Aromatic Amines and Triallylamine (B89441)
Ruthenium(III) chloride trihydrate is a key catalyst in the synthesis of quinoline (B57606) derivatives, which are important intermediates in the production of various pharmaceuticals. fishersci.firesearchgate.net Specifically, it catalyzes the reaction between primary aromatic amines and triallylamine to produce 2-ethyl-3-methylquinolines. fishersci.fithomassci.comsamaterials.comriyngroup.com
This synthesis is often carried out in the presence of a co-catalyst or additive, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), which is necessary for an effective heteroannulation reaction. csic.esugent.be The reaction typically occurs at elevated temperatures in a solvent like dioxane. researchgate.netugent.be The versatility of this method allows for the use of various anilines and trialkylamines to generate a range of substituted quinolines. researchgate.net This ruthenium-catalyzed approach offers a convenient and efficient route for constructing the quinoline skeleton. researchgate.net
Table 2: Ruthenium-Catalyzed Synthesis of Quinolines
| Reactants | Catalyst System | Conditions | Product | Reference |
| Anilines and Triallylamine | RuCl₃·nH₂O / PPh₃ / SnCl₂·2H₂O | Dioxane, 180 °C, 20 h | 2-ethyl-3-methylquinolines | ugent.be |
| Anilines and Trialkylamines | RuCl₃·nH₂O / dppm / SnCl₂·2H₂O / hex-1-ene | Dioxane, 180 °C, 20 h | 2,3-disubstituted quinolines | researchgate.net |
Ferrier Azaglycosylation for 2,3-Unsaturated-N-glycosides Synthesis
Ruthenium(III) chloride trihydrate serves as an efficient and economical catalyst for the Ferrier azaglycosylation, a mild method for synthesizing 2,3-unsaturated-N-glycosides. researchgate.netresearchgate.net This reaction involves the coupling of glycals with various N-nucleophiles, such as sulfonamides, benzamides, and carbamates. researchgate.netresearchgate.net
The use of RuCl₃ as a catalyst allows the reaction to proceed smoothly, affording the desired N-glycosides in good to high yields (64–98%). researchgate.netresearchgate.net A notable feature of this method is the high α-anomeric selectivity observed when using N-substituted sulfonamides as nucleophiles. researchgate.netresearchgate.net The reaction is typically carried out at room temperature in an anhydrous solvent like acetonitrile under an inert atmosphere. tcichemicals.com
Table 3: RuCl₃-Catalyzed Ferrier Azaglycosylation
| Glycal | N-Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Anomeric Selectivity (α/β) | Reference |
| 3,4,6-tri-O-acetyl-D-glucal | Sulfonamides, Benzamides, Carbamates | 5 | Acetonitrile | 64-98 | - | researchgate.netresearchgate.net |
| Tri-O-acetyl-D-glucal | Various N-nucleophiles | - | - | up to 96% | High α-selectivity | thieme-connect.com |
Electrocatalysis in Aqueous and Non-Aqueous Media
Ruthenium(III) chloride trihydrate is a crucial precursor for the development of electrocatalysts used in various energy conversion and storage technologies. sigmaaldrich.comsigmaaldrich.com Its derivatives exhibit excellent catalytic activity due to the redox properties of ruthenium, which facilitate charge transfer processes. sigmaaldrich.comsigmaaldrich.com
Hydrogen Evolution Reaction (HER)
Ruthenium-based materials derived from ruthenium(III) chloride trihydrate are highly effective electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for clean hydrogen production. smolecule.comsmolecule.com These catalysts can be prepared in various forms, such as ultralow Ru-loaded graphene aerogels and uniform Ru nanoclusters. sigmaaldrich.comsigmaaldrich.comhaihangchem.com
For instance, graphene-supported Ru@Co core-shell nanoparticles, synthesized from ruthenium(III) chloride hydrate and cobalt(II) chloride hexahydrate, have shown promise for HER. bohrium.com Ruthenium nanocluster catalysts have also demonstrated excellent hydrogen evolution activity under all pH conditions, making them suitable for applications like zinc-air batteries. sigmaaldrich.comsigmaaldrich.com
Oxygen Evolution Reaction (OER)
Similar to its role in HER, ruthenium(III) chloride trihydrate is a precursor for catalysts active in the oxygen evolution reaction (OER), the other half-reaction of water splitting. smolecule.comsmolecule.com Ruthenium oxide (RuO₂), often prepared from RuCl₃·3H₂O, is a highly effective electrocatalyst for OER. researchgate.net
Research has focused on developing stable and efficient RuO₂-based catalysts. For example, pulsed electrodeposition of ruthenium(III) chloride hydrate followed by thermal treatment can produce RuO₂ catalysts with high stability and current density. researchgate.net Doping RuO₂ with other metals, such as rhenium, has been shown to enhance OER performance, leading to lower overpotentials and improved long-term stability. mdpi.com
Homogeneous Catalytic Oxidation of Ammonia (B1221849)
Ruthenium(III) chloride is utilized in the synthesis of molecular catalysts for the electrochemical oxidation of ammonia. chemrxiv.org Ammonia is considered a carbon-free fuel, and its efficient oxidation is crucial for applications like direct ammonia fuel cells (DAFCs). nih.gov
Researchers have designed and synthesized ruthenium complexes that can be anchored to electrode surfaces for efficient ammonia oxidation. For example, a ruthenium complex incorporating an adamantane binding group, synthesized from RuCl₃, has demonstrated the ability to electrochemically oxidize ammonia in both organic and aqueous solutions, with high faradaic efficiencies for the selective formation of nitrate (B79036) in water. chemrxiv.org While platinum is a benchmark catalyst for ammonia oxidation, ruthenium-based catalysts are being explored as potentially more efficient and cost-effective alternatives. nih.gov
Heterogeneous Catalysis Derived from Ruthenium(III) Chloride Trihydrate Precursors
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a pivotal and versatile precursor in the synthesis of a wide array of heterogeneous catalysts. Its solubility in various solvents and the reactivity of its chloride ligands facilitate its transformation into highly active catalytic materials, including nanoparticles, single-atom catalysts, and multi-metallic alloys. These materials are instrumental in a range of critical chemical transformations, particularly in electrocatalysis and industrial synthesis.
Synthesis and Application of Ruthenium Nanoparticles as Catalysts
Ruthenium(III) chloride trihydrate is the most common starting material for the synthesis of ruthenium nanoparticles (RuNPs). The properties and catalytic activity of the resulting nanoparticles are highly dependent on the synthesis method, which dictates their size, shape, and crystalline structure. rsc.org
The general approach involves the chemical reduction of Ru³⁺ ions from RuCl₃·3H₂O in a solution. researchgate.net Various reducing agents and stabilizers are employed to control the nucleation and growth of the nanoparticles, preventing their agglomeration. researchgate.netmetu.edu.tr The polyol method, for instance, uses a polyol (like ethylene (B1197577) glycol) as both the solvent and the reducing agent, often in the presence of a stabilizer such as polyvinylpyrrolidone (B124986) (PVP). rsc.org Another common method is the reduction by sodium borohydride (B1222165) (NaBH₄) in an aqueous solution, which can be performed at room temperature. researchgate.netmetu.edu.tr The choice of stabilizer, such as acetates or dodecanethiol, is crucial for maintaining the colloidal stability and catalytic activity of the nanoparticles. rsc.orgmetu.edu.tr
The reaction conditions, particularly temperature, have a significant impact on the final particle size. Generally, lower reaction temperatures lead to slower nucleation and the formation of larger nanoparticles, while higher temperatures result in smaller particles. rsc.org For example, RuNPs synthesized at 98°C have an average diameter of 2.6 nm, which increases to 51.5 nm when the synthesis is performed at 30°C. rsc.org The precursor used can also determine the crystal structure of the nanoparticles; RuCl₃ typically yields RuNPs with a hexagonal close-packed (hcp) structure, which exhibits different catalytic activity compared to the face-centered cubic (fcc) structure obtained from other precursors. rsc.org
Table 1: Synthesis Parameters for Ruthenium Nanoparticles from RuCl₃·3H₂O
| Reducing Agent | Stabilizer | Solvent | Temperature (°C) | Resulting Particle Size (nm) |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Sodium Acetate | Water | Room Temp. | 2.62 ± 1.18 |
| Propanol | PVP | Propanol | 98 | 2.6 ± 0.5 |
| Propanol | PVP | Propanol | 30 | 51.5 ± 3.2 |
| Sodium Borohydride (NaBH₄) | None (Sonochemical) | Water | 21 | 10 - 20 |
Ruthenium nanoparticles derived from RuCl₃·3H₂O are highly effective catalysts in various applications. smolecule.comchemimpex.com They are particularly noted for their performance in electrocatalysis, serving as co-catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are fundamental to water splitting for clean hydrogen production. smolecule.comsigmaaldrich.com Furthermore, these nanoparticles are used in photocatalysis for applications like water splitting and the degradation of organic pollutants. smolecule.com
Development of Single-Atom Catalysts (e.g., Ruthenium Single-Atom-Doped ZrO₂ for Nitrogen Fixation, MXenes for Hydrogen Evolution)
The pursuit of ultimate atom-utilization efficiency has led to the development of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. Ruthenium(III) chloride hydrate serves as an essential precursor for creating these advanced catalysts. sigmaaldrich.comsigmaaldrich.com Ru SACs exhibit unique electronic properties and coordination environments, leading to exceptional activity and selectivity in various catalytic reactions. researchgate.net
A significant application of Ru SACs is in the electrochemical nitrogen reduction reaction (NRR), or nitrogen fixation, a sustainable alternative to the industrial Haber-Bosch process. rsc.org Scientists have successfully synthesized ruthenium single-atom-doped zirconium dioxide (ZrO₂) particles from ruthenium chloride hydrate. sigmaaldrich.comsigmaaldrich.com In these catalysts, the isolated Ru atoms on the ZrO₂ support act as active sites for the conversion of N₂ to ammonia (NH₃). The addition of ZrO₂ can effectively suppress the competing hydrogen evolution reaction, resulting in a high faradaic efficiency for ammonia production (up to 21%) at a low overpotential. researchgate.net Theoretical calculations show that modifying the Ru surface with subsurface oxygen can create positively charged Ru⁺ sites that dramatically boost N₂ reduction, lowering the required overpotential to just 0.18 V. rsc.org
Another key area for Ru SACs is in the hydrogen evolution reaction (HER). rsc.orgrsc.org Ruthenium has a hydrogen bonding energy similar to platinum but is far more abundant and less expensive. rsc.org Researchers have used RuCl₃·3H₂O to anchor single Ru atoms onto MXene supports (a class of two-dimensional inorganic compounds). sigmaaldrich.comsigmaaldrich.com These Ru single-atom-doped MXenes are highly efficient electrocatalysts for the HER. sigmaaldrich.comsigmaaldrich.com The strong interaction between the single Ru atoms and the MXene support optimizes the electronic structure of the Ru sites, facilitating the kinetics of hydrogen evolution. researchgate.net The synergistic effect between the highly dispersed, catalytically active single Ru atoms and the conductive support leads to enhanced performance and long-term stability under pH-universal conditions. researchgate.net
Table 2: Applications of Ruthenium Single-Atom Catalysts (SACs) Derived from RuCl₃·3H₂O
| Catalyst System | Support Material | Target Reaction | Key Findings |
|---|---|---|---|
| Ruthenium Single-Atom | Zirconium Dioxide (ZrO₂) | Nitrogen Fixation (N₂ to NH₃) | High faradaic efficiency (up to 21%) due to suppression of HER. sigmaaldrich.comsigmaaldrich.comresearchgate.net |
| Ruthenium Single-Atom | MXene | Hydrogen Evolution Reaction (HER) | Exhibits extremely enhanced catalytic activity and good long-term stability due to synergistic effects. sigmaaldrich.comsigmaaldrich.comresearchgate.net |
| Ruthenium Single-Atom & Nanoparticles | Nitrogen-doped Carbon (CN) | Hydrogen Evolution Reaction (HER) | Synergistic effect leads to a low overpotential of 32 mV at 10 mA cm⁻² and stability for over 700 hours. nih.gov |
Formation of Ruthenium-based Metal Alloys for Electrocatalysis (e.g., PtRuIr, PtRuFe)
Ruthenium(III) chloride trihydrate is also a crucial precursor in the synthesis of ruthenium-based multimetallic alloy nanoparticles, which are investigated for their superior performance in electrocatalysis. sigmaaldrich.comsigmaaldrich.com By combining ruthenium with other metals like platinum, iridium, or iron, it is possible to create catalysts with enhanced activity, stability, and tolerance to poisoning compared to single-metal catalysts.
Trimetallic platinum-ruthenium-iridium (PtRuIr) alloys have been developed as high-performance catalysts. sigmaaldrich.comresearchgate.net The addition of iridium to the well-established PtRu system can lead to better dispersion of the metallic nanoparticles and enhanced stability. researchgate.net These PtRuIr catalysts, supported on materials like carbon nanotubes, have shown high activity for the anodic oxidation of methanol, a key reaction in direct methanol fuel cells (DMFCs). sigmaaldrich.com The iridium component is thought to act as a promoter, assisting in the oxidation of adsorbed intermediates. researchgate.net
Table 3: Ruthenium-Based Alloy Electrocatalysts from RuCl₃·3H₂O Precursors
| Alloy Catalyst | Support Material | Target Application | Key Advantages |
|---|---|---|---|
| Platinum-Ruthenium-Iridium (PtRuIr) | Carbon Nanotubes | Methanol Oxidation | High activity and dispersion; Ir acts as a promoter. sigmaaldrich.comresearchgate.net |
| Platinum-Ruthenium-Iron (PtRuFe) | Carbon Nanotubes (SW-CNT, MW-CNT), Graphene | Methanol Oxidation | High mass activity and electrochemical active surface area. researchgate.net |
| Platinum-Ruthenium (PtRu) | Graphene | Methanol Oxidation | Higher utilization and activation of PtRu on graphene support. researchgate.net |
Ruthenium Iii Chloride Trihydrate in Advanced Materials Science
Precursor for Ruthenium Oxide Nanoparticles
Ruthenium(III) chloride trihydrate is a fundamental starting material for the synthesis of ruthenium oxide (RuO₂) nanoparticles. sigmaaldrich.com These nanoparticles are of significant interest due to their exceptional catalytic activity, high thermal stability, and excellent electrical properties, making them suitable for applications in catalysis, energy storage, and sensors. ijnnonline.netmdpi.com Various synthesis methodologies leverage RuCl₃·3H₂O to produce RuO₂ nanoparticles with controlled size, shape, and crystallinity.
Common synthesis routes include simple wet chemical methods like co-precipitation and hydrothermal synthesis. ijnnonline.netmdpi.comcsic.es In a typical co-precipitation method, an aqueous solution of RuCl₃·3H₂O is treated with a base, such as sodium hydroxide (B78521) (NaOH), to precipitate a ruthenium hydroxide precursor. ijnnonline.netresearchgate.net This precursor is then subjected to calcination (heat treatment) at elevated temperatures, often around 550°C, to yield crystalline RuO₂ nanoparticles. researchgate.netresearchgate.net Another approach involves hydrothermal synthesis, where RuCl₃·3H₂O is treated with reagents in an aqueous solution under high temperature and pressure in an autoclave. csic.es For instance, RuO₂ nanosheets have been prepared using a simple hydrothermal route. researchgate.net The characteristics of the resulting nanoparticles, such as particle size, can be influenced by reaction parameters like temperature; lower reaction temperatures in some methods can lead to the formation of larger nanoparticles. rsc.org
The synthesized RuO₂ nanoparticles are characterized using various analytical techniques. X-ray diffraction (XRD) is used to confirm the crystalline structure, which is typically the tetragonal rutile phase of RuO₂. ijnnonline.netup.ac.za Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to analyze the morphology and size of the nanoparticles, which are often found to be spherical or in the form of agglomerated platelets with average diameters in the nanometer range. mdpi.comresearchgate.netresearchgate.net
Table 1: Synthesis and Characteristics of RuO₂ Nanoparticles from RuCl₃·3H₂O
| Synthesis Method | Reagents/Conditions | Particle Size | Key Findings | References |
|---|---|---|---|---|
| Precipitation & Calcination | RuCl₃·3H₂O, NaOH, Calcination at 550°C | - | Formation of spherical RuO₂ nanoparticles. | researchgate.netresearchgate.net |
| Co-precipitation | RuCl₃·3H₂O, NaOH, Octanoic Acid (surfactant), 80°C | ~50 nm | Successful synthesis of sphere-like, pure phase tetragonal RuO₂ nanoparticles. | ijnnonline.net |
| Hydrothermal Synthesis | RuCl₃·3H₂O, Dopamine hydrochloride, CTAB, 140°C then 800°C | - | Production of nanoparticles with a metallic ruthenium core and a ruthenium carbide shell. | csic.es |
| Co-precipitation | RuCl₃·3H₂O, 300°C | ~28 nm | Synthesis of ultrafine, highly dense, and agglomerated RuO₂ nanoparticles. | mdpi.com |
Role in Deposition of Ruthenium Thin Films for Electronic Applications
In the electronics industry, ruthenium (Ru) and its conductive oxide (RuO₂) are highly valued for applications in microelectronics, such as capacitor electrodes in memory devices and as diffusion barriers for copper interconnects, owing to their low resistivity, high thermal stability, and excellent conductivity. sigmaaldrich.comharvard.edushlzpharma.com Ruthenium(III) chloride trihydrate serves as a key precursor for the deposition of thin films of ruthenium and its derivatives. shlzpharma.comsigmaaldrich.com
Several deposition techniques utilize RuCl₃·xH₂O to create these films. Electrochemical deposition (ECD) is one such method, where a thin film is grown on a substrate from an electrolyte solution containing the ruthenium precursor. researchgate.netresearchgate.net For example, Ru thin layers have been deposited on tantalum substrates from an acidic bath containing RuCl₃·3H₂O to act as an efficient diffusion barrier for copper. researchgate.netingentaconnect.com The thickness and quality of the film can be controlled by adjusting parameters like deposition time and current. researchgate.net
Chemical Vapor Deposition (CVD) and the related technique of Atomic Layer Deposition (ALD) are also employed, although they often involve more complex organometallic ruthenium precursors derived from starting materials like RuCl₃·3H₂O. harvard.edu These methods are advantageous for creating highly uniform and conformal films required for shrinking feature sizes in microelectronics. harvard.edu While direct use of RuCl₃·nH₂O in thermal decomposition methods is possible, its application can be complicated by factors such as the need for oxygen to diffuse into the film to form ruthenium dioxide. google.com The choice of precursor and deposition method significantly influences the properties of the resulting film, including its crystallinity, resistivity, and purity. rsc.orgelsevierpure.com
Table 2: Deposition of Ruthenium-based Thin Films using RuCl₃·xH₂O Precursor
| Deposition Technique | Substrate | Film Type | Application | Key Findings | References |
|---|---|---|---|---|---|
| Electrochemical Deposition (ECD) | Tantalum (Ta) | Ruthenium (Ru) | Copper Diffusion Barrier | Achieved an optimal Ru barrier layer thickness of 7.4 nm after 30 seconds of deposition. | researchgate.net |
| Electrochemical Deposition (ECD) | Ti, TiN | Ruthenium (Ru) | Seed Layer for Copper Plating | An aqueous electrolyte was formed in situ from RuCl₃·3H₂O for Ru deposition. | researchgate.net |
| Spin Coating / Thermal Decomposition | Titanium (Ti) | Ruthenium Oxide (RuO₂) / Titanium Oxide (TiO₂) | Electrode Coating | A solution of RuCl₃·3H₂O in butanol was used to create the coating lacquer. | h2.pl |
| Laser Decomposition | Various | Ruthenium Dioxide (RuO₂) | Thin-film Resistors | Demonstrated that RuO₂ can be deposited by laser decomposition of RuCl₃ films. | google.com |
Integration into Active Coatings for Metal Anodes in Industrial Electrolyzers (e.g., Chlor-Alkali Industry)
Ruthenium(III) chloride trihydrate is a critical component in the manufacture of Dimensionally Stable Anodes (DSAs), which are extensively used in major industrial electrochemical processes, most notably the chlor-alkali industry for producing chlorine and sodium hydroxide. guidechem.com These anodes typically consist of a titanium substrate coated with a catalytically active layer of mixed metal oxides (MMOs). h2.pl
The active coating is primarily composed of RuO₂, for which RuCl₃·3H₂O is the essential precursor. guidechem.comj-cst.org The RuO₂ provides the electrocatalytic activity necessary for the desired anodic reaction, such as chlorine evolution. acs.org To enhance stability, durability, and performance, the RuO₂ is often mixed with other metal oxides like iridium oxide (IrO₂), titanium dioxide (TiO₂), and tantalum pentoxide (Ta₂O₅). nii.ac.jp For instance, IrO₂ is added to counteract the dissolution of RuO₂ in the highly alkaline environments that can occur in membrane cell electrolyzers.
The fabrication of these coatings typically involves a thermal decomposition method. nii.ac.jpresearchgate.net A precursor solution, or "paint," is prepared by dissolving RuCl₃·3H₂O and salts of the other desired metals (e.g., iridium chloride, titanium chloride) in a suitable solvent like butanol or isopropanol. h2.plj-cst.org This mixture is then applied to the sandblasted and etched titanium substrate via methods like dip-coating, brushing, or spin coating. h2.pleeer.org Following application, the coated substrate is dried and then heated in a furnace at high temperatures (e.g., 450-500°C) to decompose the chloride precursors into their respective oxides, forming a stable, crystalline MMO layer. h2.plj-cst.org This process is often repeated multiple times to build up a coating of the desired thickness and loading. j-cst.org The resulting RuO₂-based anodes exhibit low overpotential for chlorine evolution and a significantly longer service life compared to older graphite (B72142) anodes. acs.orgresearchgate.net
Mechanistic Investigations and Spectroscopic Characterization of Ruthenium Iii Chloride Trihydrate Reactions
Elucidation of Reaction Pathways using Spectroscopic Techniques
The transformation of ruthenium(III) chloride trihydrate into catalytically active species or new materials often involves complex multi-step processes, including ligand exchange, redox changes, and the formation of transient intermediates. york.ac.uk A suite of spectroscopic techniques is indispensable for monitoring these reactions, identifying key species, and constructing a comprehensive mechanistic picture. scielo.brlongdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (e.g., VT ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT) ¹H NMR, is a powerful tool for probing the structure and dynamics of molecules in solution. york.ac.uk While ruthenium(III) itself is paramagnetic, which can complicate NMR analysis, studies on its complexes provide significant mechanistic insights. nih.govacs.org
Ruthenium(III) compounds, possessing an unpaired electron, present a challenge for standard NMR characterization. nih.gov However, paramagnetic NMR spectroscopy is utilized to characterize these complexes. acs.org By analyzing the temperature dependence of NMR shifts, it is possible to separate the orbital (temperature-independent) and hyperfine (temperature-dependent) contributions. nih.gov This deconvolution provides valuable information about the electronic structure and the distribution of spin density within the molecule. nih.gov For instance, in studies of octahedral Ru(III) complexes, ¹H and ¹³C NMR spectra at various temperatures have been used to understand the influence of different ligands on the electronic environment of the ruthenium center. nih.gov
In situ NMR studies can track the progress of reactions involving ruthenium complexes derived from the trihydrate. For example, during the synthesis of ruthenium nitrosyl complexes, ¹H NMR was used to identify the labilization of pyridine (B92270) ligands during electrolysis, providing evidence for a specific step in the reaction mechanism. nih.gov The synthesis of various ruthenium(II) aqua complexes from precursors originating from ruthenium(III) chloride hydrate (B1144303) has also been followed by ¹H NMR, confirming the formation of the desired products. acs.org
Key Findings from NMR Studies:
| Technique | System Studied | Key Mechanistic Insight |
| Paramagnetic ¹H and ¹³C NMR | Octahedral Ru(III) complexes with pyridine-based ligands | Deconvolution of orbital and hyperfine shifts reveals the influence of ligands on spin density distribution. nih.gov |
| ¹H NMR | Electrolysis of a RuNOpy solution | Demonstrated the release of free pyridine, indicating ligand labilization during the reaction. nih.gov |
| ¹H NMR | Synthesis of trans-[Ru(H₂O)(NH₃)₄(py)]²⁺ | Confirmed the formation of the target aqua complex from a sulfato precursor. acs.org |
UV-Vis Spectrophotometric Titrations and Kinetic Monitoring
UV-Vis spectrophotometry is a workhorse technique for studying the kinetics of reactions in solution and for determining the stoichiometry of complex formation. emich.edu In acidic aqueous solutions, ruthenium(III) chloride trihydrate exists as a complex equilibrium mixture of chloro-aqua species, such as [RuCl₂(H₂O)₄]⁺. The composition of this mixture is sensitive to pH and chloride concentration, and the slow equilibration can be monitored by observing changes in the UV-Vis spectrum, typically in the 400–600 nm range. Spectrophotometric titrations can be employed to track the absorbance at specific wavelengths, for example at 450 nm which is characteristic of the [RuCl₄(H₂O)₂]⁻ species, to understand the speciation under different conditions.
This technique is extensively used for kinetic studies of ligand substitution reactions. The rate of hydrolysis of ruthenium(III) complexes, where a chloro ligand is replaced by a water molecule, can be followed by monitoring the changes in the ligand-field bands of the UV-Vis spectrum. emich.edu Such studies have been crucial in understanding the activation of ruthenium-based prodrugs. emich.edu For example, the hydrolysis rates of trans-[RuCl₄(im)₂]⁻ and trans-[RuCl₄(ind)₂]⁻ were investigated using UV-Visible spectrophotometry to understand how ligand basicity affects the lability of the chloro ligands. emich.eduemich.edu Kinetic analysis of the carbonylation of RuCl₃·3H₂O in alcohol, which leads to various ruthenium carbonyl complexes, also relies on UV-Vis spectroscopy to track the concentrations of different species over time, revealing the parameters that control the product distribution. acs.org
Kinetic investigations of catalytic oxidations often employ UV-Vis spectrophotometry to follow the reaction progress. For instance, the Ru(III)-catalyzed oxidation of an azo dye was monitored spectrophotometrically at the dye's maximum absorbance wavelength (λmax = 347 nm) to determine the reaction order with respect to the oxidant, substrate, and catalyst. researchgate.net
X-ray Diffraction (XRD) for Structural Analysis of Derived Materials
X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. While ruthenium(III) chloride trihydrate itself is often a complex mixture, the materials derived from it can frequently be crystallized and their structures elucidated by single-crystal or powder XRD. This provides unambiguous information about coordination geometry, bond lengths, and bond angles, which is fundamental to understanding reaction outcomes.
For example, the structures of numerous ruthenium complexes synthesized from RuCl₃·xH₂O have been confirmed by X-ray crystallography, revealing details of ligand coordination. rsc.org In the development of new catalytic materials, XRD is used to characterize the crystalline phases formed. For instance, when ruthenium oxide (RuO₂) is prepared by the thermal decomposition of ruthenium(III) chloride hydrate, XRD is used to confirm the formation of the rutile RuO₂ structure and to study the effect of annealing temperature on crystallinity. researchgate.netresearchgate.net Similarly, in the synthesis of ruthenium nanoparticles, XRD patterns are used to identify the crystal structure (e.g., face-centered cubic) and estimate the particle size. google.com
Gas Chromatography (GC) for Product Quantification in Catalytic Reactions
Gas Chromatography (GC) is an essential analytical technique for separating and quantifying volatile products in the gas phase, making it invaluable for studying catalytic reactions where gaseous products are formed. metu.edu.tr In the context of reactions catalyzed by species derived from trichlororuthenium trihydrate, GC is frequently used to measure catalytic activity and selectivity.
For example, in the sunlight-powered Sabatier reaction (the hydrogenation of CO₂ to CH₄), GC was used to analyze gas samples from the reactor to quantify the concentrations of H₂, O₂, N₂, CO, and CH₄. mdpi.com This allowed for the calculation of reaction rates and the comparison of the performance of different ruthenium-based catalysts. mdpi.com Similarly, in studies of nitrous oxide (N₂O) decomposition over ruthenium ion-exchanged zeolite Y catalysts (prepared from RuCl₃·xH₂O), the catalytic reaction was monitored by tracking the concentrations of the reactant (N₂O) and the products (N₂ and O₂) using gas chromatography. metu.edu.tr In the catalytic oxidation of alcohols, GC is used to monitor the reaction, quantify the conversion of the starting material, and determine the selectivity towards the desired aldehyde or ketone products. csic.es
Cyclic Voltammetry (CV) for Electrochemical Mechanistic Studies
Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of chemical species. It provides information on the oxidation and reduction potentials of a compound and can be used to investigate the mechanisms of electron transfer reactions. chemimpex.com Ruthenium is known for its ability to exist in multiple stable oxidation states (notably Ru(II), Ru(III), and Ru(IV)), making CV a particularly insightful tool for studying the chemistry of its complexes. wikipedia.org
CV studies on complexes derived from ruthenium(III) chloride trihydrate reveal accessible redox states under specific conditions. For example, cyclic voltammetry of tris(N-aryl)picolinamide ruthenium(III) complexes showed a Ru(III)/Ru(IV) oxidation and a Ru(III)/Ru(II) reduction, allowing for the electrochemical characterization of these different oxidation states. rsc.org The electrochemical behavior of ruthenium dioxide (RuO₂) electrodes, prepared by the thermal decomposition of RuCl₃ hydrate, has been investigated in detail using CV. researchgate.net These studies help to elucidate the complex surface redox processes, involving multiple ruthenium oxidation states, which are crucial for applications in electrocatalysis and energy storage. researchgate.netresearchgate.net
Kinetic Studies of Ligand Substitution and Catalytic Turnover Rates
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and how they are influenced by various factors such as concentration, temperature, and the nature of the solvent.
The rates of ligand substitution in ruthenium complexes are of great interest, particularly for the development of anticancer drugs where activation via hydrolysis is a key step. emich.edu The substitution of chloride ligands in Ru(III) complexes is often the rate-determining step in their reaction with biological targets. Kinetic studies on complexes like trans-imidazolium[tetrachlorobis(imidazole)ruthenate(III)] (NAMI-A) and its analogues have shown that the rate of ligand exchange can be tuned by modifying the other ligands in the coordination sphere. emich.eduemich.edu For instance, it was found that the more basic the heterocyclic ligand, the faster the rate of hydrolysis, which is attributed to the weakening of the metal-chloride bond. emich.edu
In catalysis, the turnover frequency (TOF) or turnover rate is a critical measure of a catalyst's efficiency. It represents the number of molecules of substrate that one site of the catalyst can convert into product per unit time. For example, in the oxidation of an azo dye catalyzed by Ru(III), the catalytic constant (KC) was calculated at different temperatures, providing a quantitative measure of the catalytic efficiency. researchgate.net In the hydrolysis of sodium borohydride (B1222165), ruthenium(III) acetylacetonate, derived from a RuCl₃ precursor, was found to be a highly active homogeneous catalyst with a turnover frequency (TOF) of 6.55 min⁻¹. metu.edu.tr
Identification and Characterization of Transient Intermediates in Catalytic Cycles
The elucidation of catalytic mechanisms involving ruthenium(III) chloride trihydrate often hinges on the successful identification and characterization of fleeting, low-concentration transient intermediates. These species, which exist only for milliseconds to seconds, are the linchpins of the catalytic cycle but are notoriously difficult to study using conventional spectroscopic methods. pnas.orgnih.gov The development of advanced, time-resolved, and highly sensitive analytical techniques has been pivotal in providing unprecedented insights into these reactive species. Techniques such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), in situ X-ray Absorption Spectroscopy (XAS), and computational modeling have enabled researchers to intercept and structurally characterize key intermediates, thereby substantiating or challenging proposed mechanistic pathways. pnas.orgnih.govrsc.org
Mass Spectrometry-Based Identification of Reactive Intermediates
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful tool for probing the early stages of chemical reactions, allowing for the detection of transient intermediates with lifetimes in the sub-millisecond to millisecond range. pnas.org This technique has been successfully applied to study reactions where catalysts are derived from ruthenium trichloride (B1173362) precursors.
In studies of transfer hydrogenation reactions, DESI coupled with high-resolution Orbitrap mass spectrometry was used to investigate the reactivity of a (β-amino alcohol)(arene)RuCl catalytic precursor, generated from a dimer related to RuCl₃, in methanol (B129727). pnas.org By spraying a methanol solution of the β-amino alcohol onto the ruthenium precursor, researchers could intercept and identify unique transient species. pnas.org Two notable intermediates were identified as Ru(II) and Ru(IV) complexes that had incorporated methyl formate (B1220265). pnas.org The formation of the Ru(IV) intermediate was found to be dependent on the presence of dissolved O₂, indicating an oxidation of the Ru(II) center. pnas.org These findings highlight a competing reaction pathway to the main hydrogen transfer cycle. pnas.org
Similarly, DESI-MS has provided direct evidence for the formation of high-valent ruthenium-oxo species in C–H hydroxylation reactions catalyzed by [(Me₃tacn)RuCl₃], where Me₃tacn is 1,4,7-trimethyl-1,4,7-triazacyclononane. rsc.org In these systems, where ruthenium tetroxide (RuO₄) is often generated in situ from RuCl₃, the active oxidant is believed to be a high-valent species. rsc.orgbeilstein-journals.org DESI-MS analysis revealed the presence of the putative active oxidant, a dioxo-Ru(VI) species, along with other unexpected Ru-oxo intermediates, such as a mixed hydroxy-oxo-Ru(IV) adduct. rsc.org The identification of these species provides crucial mechanistic insight into the C-H abstraction process. rsc.org
Table 1: Transient Ruthenium Intermediates Identified by Mass Spectrometry This interactive table summarizes key transient species detected by DESI-MS in catalytic reactions involving ruthenium precursors.
| Identified Intermediate | Proposed Formula/Structure | Catalytic Reaction | m/z Value | Key Finding | Citation |
|---|---|---|---|---|---|
| Ru(II)-methyl formate complex | [C₁₉H₂₃ONRu(HCOOCH₃)]⁺ | Transfer Hydrogenation | 444.1118 | Intercepted transient species in a competing pathway. | pnas.org |
| Ru(IV)-methyl formate complex | [C₁₉H₂₃ONRu(O)(HCOOCH₃)]⁺ | Transfer Hydrogenation | 460.1064 | Formation is dependent on dissolved O₂. | pnas.org |
| Dioxo-Ru(VI) species | [LRuO₂]⁺ (L = Me₃tacn) | C-H Hydroxylation | --- | Putative active oxidant in the catalytic cycle. | rsc.org |
| Hydroxy-oxo-Ru(IV) adduct | [LRu(OH)O]⁺ (L = Me₃tacn) | C-H Hydroxylation | +1 Da from [LRuO₂]⁺ | Another potential competent hydroxylating agent. | rsc.org |
| Oxo-bridged diruthenium species | --- | C-H Hydroxylation | --- | Believed to be an inactive species, contributing to catalyst arrest. | rsc.org |
In Situ Spectroscopic Structural Determination
While mass spectrometry provides mass-to-charge information, determining the precise geometric structure of transient intermediates requires other techniques. In situ X-ray Absorption Spectroscopy (XAS) is an element-specific method that can determine the local structure around a specific atom, even in non-crystalline samples, making it ideal for studying catalysts in solution. nih.govd-nb.info
Time-resolved in situ XAS has been employed to study the activation process of a dicarbonyl(pentaphenylcyclopentadienyl)ruthenium chloride catalyst. nih.govd-nb.info Although not starting directly from trichlororuthenium trihydrate, this work showcases the power of the technique for elucidating ruthenium-based catalytic cycles. Upon activation with a base, the study revealed that the catalytic activation proceeds through a key acyl intermediate. nih.govd-nb.info The XAS data, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, provided specific bond lengths for the species involved, showing a complete structural change in the coordination environment around the ruthenium atom as the intermediate formed. nih.govd-nb.info
Table 2: Structural Data of a Ruthenium Catalyst and Intermediate from EXAFS This interactive table presents bond length data determined by in situ EXAFS, illustrating the structural changes during catalyst activation.
| Species | Bond | Refined Bond Length (Å) | Method | Note | Citation |
|---|---|---|---|---|---|
| Initial Catalyst (1a) | Ru-C (of CO) | 1.906 | EXAFS | Agrees well with single-crystal X-ray diffraction data. | d-nb.info |
| Ru-C (of Cp ring) | 2.240 | EXAFS | Cp = Cyclopentadienyl ligand. | d-nb.info | |
| Ru-Cl | 2.436 | EXAFS | Confirms the initial coordination sphere. | d-nb.info | |
| Acyl Intermediate | --- | --- | XAS | A complete structural change in the coordination environment was observed. | nih.govd-nb.info |
Computational Insights into Transient Species
Complementing experimental techniques, computational studies using methods like Density Functional Theory (DFT) have become indispensable for mapping reaction energy profiles and characterizing the structure of transient states that are too short-lived for experimental observation. beilstein-journals.org
Table 3: Summary of Computational Findings on Transient Intermediates This interactive table summarizes key findings from DFT calculations on RuO₄-mediated oxidation reactions.
| Substrate | Key Finding | Energy Barrier (kcal/mol) | Intermediate Character | Citation |
|---|---|---|---|---|
| Cyclopentane | Rate-limiting step is a (3+2) concerted cycloaddition. | 22.4 | Transient carbocation | beilstein-journals.org |
| Tetrahydrofuran | Heteroatom lowers the energy barrier. | 15.6 | Stabilized transient carbocation | beilstein-journals.org |
| N-substituted pyrrolidines | Reaction barrier is below the reactants, demonstrating significant stabilization. | < 0 | Stabilized transient carbocation leading to an iminium cation product. | beilstein-journals.org |
Other spectroscopic methods, such as in situ FT-IR, have also been used to gain mechanistic insights, for example, by monitoring the release of nitric oxide from ruthenium(II) nitrosyl complexes derived from ruthenium(III) chloride hydrate. nih.gov Similarly, UV-Vis spectroscopy can be used to monitor the formation of product complexes, such as the aqua complex formed after NO release. nih.gov The combination of these advanced experimental and computational methods provides a comprehensive picture of the complex, multi-step nature of catalytic cycles involving ruthenium, revealing the critical role of transient intermediates in dictating reaction pathways and efficiency.
Theoretical and Computational Chemistry Studies of Ruthenium Iii Chloride Trihydrate Systems
Electronic Structure Calculations for Ruthenium(III) Complexes
Theoretical and computational chemistry provides powerful tools to investigate the electronic structure of Ruthenium(III) complexes, offering insights that complement experimental findings. Electronic structure calculations are fundamental to understanding the behavior, reactivity, and spectroscopic properties of these compounds.
Calculations on various Ru(III) complexes, such as those with imidazole (B134444) and its derivatives, have been performed using methods like the Configuration Interaction (CI) in the INDO/CNDO approximation. nih.gov These studies yield molecular orbital (MO) diagrams and allow for the assignment of electronic transitions observed in spectra. For instance, in Ru(III) complexes with charged ligands, transitions are often of a π → d character, while for those with uncharged ligands, higher energy transitions can have significant π → π* character. nih.gov
Density Functional Theory (DFT) is another widely used method for electronic structure calculations of ruthenium complexes. scirp.orgbohrium.com By employing functionals like B3LYP and basis sets such as Lanl2DZ, researchers can determine the geometric and electronic structures of these complexes. scirp.org Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the reactivity of the complexes. scirp.org For example, the energy of the LUMO can indicate a compound's ability to accept electrons. scirp.org
Furthermore, the electronic structure of dinuclear ruthenium complexes has been investigated to understand metal-metal bonding. acs.orgacs.org These studies show that the bonding between ruthenium atoms can be mediated by bridging ligands, forming three-center two-electron bonds. acs.orgacs.org The nature of these interactions can be further elucidated using techniques like the Electron Localization Function (ELF). acs.orgacs.org
The table below summarizes key findings from electronic structure calculations on representative Ru(III) systems.
| Complex Type | Computational Method | Key Findings |
| [Ru(NH₃)₅L]³⁺ (L = imidazole derivatives) | CI (INDO/CNDO) | Transitions are primarily π → d for charged ligands and π → π* for uncharged ligands. nih.gov |
| RuCl₂(Dazpy)₂ | DFT (B3LYP/Lanl2DZ) | The Dazpy ligand enhances the reactivity of certain isomers. scirp.org |
| [(η⁶-C₆Me₆)₂Ru₂(μ₂-H)₃]⁺ | DFT | Bonding between Ru atoms is mediated by three-center two-electron Ru-H-Ru bonds. acs.orgacs.org |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the intricate mechanisms of reactions involving Ruthenium(III) chloride and its derivatives. By modeling the potential energy surfaces of catalytic cycles, DFT calculations can identify transition states, intermediates, and the rate-determining steps of a reaction. sioc-journal.cnrsc.org
For instance, DFT studies on the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines have shown that the reaction proceeds through four main steps: pyridine-directed ortho C-H activation, electrophilic substitution, reductive elimination, and catalyst regeneration. sioc-journal.cn These calculations identified the ortho C-H activation as the rate-determining step and successfully predicted the regioselectivity of the reaction, which was found to be governed by the electrophilic substitution step. sioc-journal.cn
Similarly, the mechanism of ruthenium-catalyzed hydroamidation of terminal alkynes has been investigated using DFT. rsc.org These studies explained the experimentally observed stereoselectivity by identifying the nucleophilic transfer step as the point where the E or Z configuration of the product is determined. rsc.org The calculations showed how the nature of the phosphine (B1218219) ligand influences the orientation of the reactants in the transition state, leading to different stereochemical outcomes. rsc.org
DFT has also been applied to understand the influence of ligand coordination on catalytic mechanisms. In the acetylene (B1199291) hydrochlorination reaction catalyzed by ruthenium chloride, DFT calculations revealed that the reaction pathway and energy barriers are highly dependent on the chlorine coordination number of the ruthenium catalyst. rsc.org For some ruthenium chloride clusters, the reaction proceeds in a single step, while for others it involves a two-step mechanism. rsc.org
The table below presents a selection of reactions involving ruthenium complexes where DFT has been instrumental in clarifying the reaction mechanism.
| Reaction | Key Mechanistic Insights from DFT |
| Meta-sulfonation of 2-phenylpyridines | Ortho C-H activation is the rate-determining step; regioselectivity is determined by electrophilic substitution. sioc-journal.cn |
| Hydroamidation of terminal alkynes | Stereoselectivity is determined in the nucleophilic transfer step and is influenced by the phosphine ligand. rsc.org |
| Acetylene hydrochlorination | The reaction mechanism (single vs. two-step) and energy barriers depend on the chlorine coordination number of the Ru catalyst. rsc.org |
| C-H allylation | The reaction proceeds via C-H activation, migratory insertion, amide extrusion, and catalyst recovery, with C-H activation being the rate-determining step. acs.org |
| Coupling of aldehyde and terminal alkyne | The reaction follows an aldol-type pathway with the loss of a terminal alkyne carbon as carbon monoxide. acs.org |
Molecular Dynamics Simulations of Ligand Exchange Processes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and chemical systems, including ligand exchange processes in Ruthenium(III) complexes. These simulations provide a detailed, atomistic view of how ligands in the coordination sphere of a metal ion are replaced by other ligands from the surrounding solvent or solution.
Hybrid quantum mechanical/molecular mechanical (QM/MM) methods, such as the density functional theory/effective fragment potential (DFT/EFP) approach, have been employed to investigate ligand exchange reactions in aqueous solutions of Ru(III) compounds. nih.gov For example, the study of the reaction [Ru(NH₃)₄(Cl)(L)]²⁺(aq) + H₂O → [Ru(NH₃)₄(H₂O)(L)]³⁺(aq) + Cl⁻(aq) (where L is NH₃ or pyridine) revealed that the reaction proceeds through a dissociative interchange (Id) mechanism. nih.gov
While direct MD simulations of ligand exchange in Ruthenium(III) chloride trihydrate itself are not extensively detailed in the provided search results, the principles and methodologies applied to other Ru(III) complexes are directly relevant. The stability of the first solvation shell and the dynamics of the second shell are crucial factors that can be investigated using MD. For many transition metal ions, the first coordination shell is relatively stable, and its vibrational distortions can influence the dynamics of the surrounding solvent molecules. researchgate.net
The table below summarizes key aspects of ligand exchange processes in Ru(III) complexes as studied by molecular dynamics simulations.
| System | Simulation Method | Key Findings |
| [Ru(NH₃)₄(Cl)(L)]²⁺ (L = NH₃, Pyridine) | DFT/EFP (QM/MM) | Reaction proceeds via a dissociative interchange (Id) mechanism. The nature of the ligand trans to the leaving chloride significantly impacts the activation energy. nih.gov |
| General solvated metal ions | QM/MM MD | Provides detailed insight into the structure and dynamics of solvation shells, which is crucial for understanding ligand exchange rates. researchgate.net |
Computational Prediction of Catalytic Activity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the predictive design of catalysts, including those based on Ruthenium(III) chloride. By modeling reaction pathways and calculating the energetics of transition states and intermediates, it is possible to predict the catalytic activity and selectivity of a given catalyst for a specific reaction. researchgate.netacs.org
One approach involves the use of linear free energy scaling relationships (LFESRs) and regression analysis to predict the performance of homogeneous water oxidation catalysts. nih.gov By calculating the Gibbs free energies for each step in the catalytic cycle, the theoretical overpotential can be determined, which is a key indicator of catalytic activity. nih.gov For many ruthenium-based catalysts, accessing a high-valent Ru(V)=O intermediate is crucial for efficient O-O bond formation. nih.gov
DFT calculations can also be used to design catalysts with specific selectivities. For example, in the ruthenium-catalyzed hydroamidation of terminal alkynes, DFT was used to understand why different phosphine ligands lead to opposite stereoselectivities. rsc.org The calculations revealed that steric interactions between the ligand and the substrates in the transition state for nucleophilic transfer dictate whether the E or Z isomer is formed. rsc.org This understanding allows for the rational selection of ligands to achieve the desired stereochemical outcome.
In another example, predictive DFT calculations were performed to assess the catalytic activity of a novel ruthenium complex with an anthracene-thiolate ligand for Z-selective cross metathesis. acs.org The calculations suggested that the bulky ligand would favor a "bottom-bound" mechanism, sterically hindering the formation of the E isomer and thus leading to high Z-selectivity. acs.org Such in silico design and evaluation can guide synthetic efforts toward more efficient and selective catalysts. researchgate.net
The table below provides examples of how computational methods are used to predict the catalytic properties of ruthenium complexes.
| Catalytic Reaction | Computational Approach | Predicted Property | Key Finding |
| Water Oxidation | DFT, LFESR | Catalytic Activity (Overpotential) | Access to Ru(V)=O intermediate is key for high activity. nih.gov |
| Hydroamidation of Terminal Alkynes | DFT | Stereoselectivity (E/Z) | Ligand sterics in the nucleophilic transfer transition state control stereoselectivity. rsc.org |
| Cross Metathesis | DFT | Stereoselectivity (Z/E) | A bulky anthracene-thiolate ligand was predicted to induce high Z-selectivity. acs.org |
| Oxalamide Synthesis | DFT | Reaction Mechanism and Rate-Determining Step | The formation of molecular hydrogen following the oxidation of hydroxyacetamide to oxoacetamide was identified as the rate-determining step. rsc.org |
Quantum Chemical Approaches for Ruthenium-Ligand Bonding Analysis
Quantum chemical methods provide profound insights into the nature of the chemical bonds between ruthenium and its ligands, which is fundamental to understanding the structure, stability, and reactivity of Ruthenium(III) complexes. A variety of theoretical approaches are employed to analyze and quantify these interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds. aip.orgresearchgate.net By locating bond critical points and analyzing the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, one can classify the nature of the interaction (e.g., covalent vs. closed-shell). For instance, in triruthenium carbonyl clusters, QTAIM has been used to study Ru-Ru and Ru-ligand bonds, revealing the existence of bond paths and quantifying the extent of electron delocalization. aip.orgresearchgate.net
The table below summarizes different quantum chemical methods and their applications in the analysis of ruthenium-ligand bonding.
| Method | Application | Key Insights |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density in triruthenium clusters. aip.orgresearchgate.net | Characterizes Ru-Ru and Ru-ligand bond paths and delocalization. aip.orgresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Study of stabilization interactions in Ru(II) complexes. mdpi.com | Quantifies donor-acceptor interactions and intramolecular stabilization. mdpi.com |
| Density Functional Theory (DFT) | Comparison of Ru-ligand bond properties with different functionals and methods. acs.orgresearchgate.net | Provides insights into bond distances, vibrational frequencies, and the nature of metal-ligand interactions. acs.orgresearchgate.net |
| Resonant Inelastic X-ray Scattering (RIXS) combined with theory | Probing valence electronic structure and metal-ligand covalency. nih.gov | Identifies metal-centered and charge-transfer states, and extracts ligand-field splitting energies. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
